3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-3-2-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRHZVPDJZTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 3-(2-Methoxyethyl)BCP-1-carboxylic Acid
Four-Step Industrial Synthesis from Methyl Bicyclo[1.1.1]pentane-1-carboxylate
The most documented method, detailed in patent CN115010593B, involves sequential transformations of methyl bicyclo[1.1.1]pentane-1-carboxylate (Compound A):
- Carbonyl Reduction : Borane-mediated reduction of the 3-carboxylate group yields 3-(hydroxymethyl)BCP-1-carboxylate (Compound B, 80–83% yield).
- Bromination : Triphenylphosphine (PPh₃) and liquid bromine (Br₂) convert the hydroxymethyl group to bromomethyl (Compound C, 70% yield).
- Hydrolysis : Lithium hydroxide monohydrate hydrolyzes the methyl ester to carboxylic acid (Compound D, 78% yield).
- Dehalogenation : Palladium on carbon (Pd/C) catalyzes hydrogenolysis of the bromomethyl group to methyl, yielding the target compound (81% yield).
Key Advantages :
- Reagents (BH₃·THF, PPh₃, Pd/C) are commercially available and scalable.
- Total yield: 39% over four steps.
- Purity: >97% after recrystallization.
Limitations :
Radical-Based Functionalization of Preformed BCP Cores
Recent advancements leverage photochemical or radical reactions to introduce substituents. For example:
- Propellane Opening with Alkyl Iodides : Light-induced reactions between [1.1.1]propellane and 2-methoxyethyl iodide generate BCP iodides, which are oxidized to carboxylic acids. This method avoids transition metals and achieves gram-to-kilogram scalability.
- N-Heterocyclic Carbene (NHC) Catalysis : Cooperative NHC/photoredox systems enable three-component couplings, though yields for methoxyethyl derivatives remain unreported.
Functional Group Interconversion Strategies
Oxidation of 3-(2-Methoxyethyl)BCP-1-alcohol
A two-step pathway involves:
- Grignard Addition : BCP-1-alcohol reacts with 2-methoxyethylmagnesium bromide.
- Oxidation : Pyridinium chlorochromate (PCC) converts the alcohol to carboxylic acid (96% yield, analogous to CAS 180464-92-0 synthesis).
Hydrolysis of Nitriles or Esters
Optimization Strategies and Reaction Conditions
Bromination Step Enhancements
Replacing liquid bromine with carbon tetrabromide (CBr₄) reduces safety risks, albeit with lower yields (≈60%). Microwave-assisted bromination cuts reaction times from 12 h to 2 h but requires specialized equipment.
Data Tables: Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Steric Hindrance at Bridgehead Positions
The BCP core’s compact structure impedes nucleophilic attacks. Strategies include:
Purification of Polar Intermediates
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups. These products can be further utilized in different applications, enhancing the versatility of the compound.
Scientific Research Applications
3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into various binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes, making the compound effective in various applications, including drug development and biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane carboxylic acid derivatives are a growing class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Bicyclo[1.1.1]pentane Carboxylic Acid Derivatives
*Calculated using ChemDraw.
Key Findings :
Substituent Effects on Lipophilicity :
- Trifluoromethyl (-CF₃) and ethyl (-C₂H₅) groups increase logP (lipophilicity), favoring membrane permeability .
- Methoxyethyl (-OCH₂CH₂OCH₃) and methoxycarbonyl (-COOMe) groups balance lipophilicity with aqueous solubility, critical for oral bioavailability .
Biological Interactions :
- Carboxylic acid (-COOH) enables hydrogen bonding with enzymes or receptors, as seen in LpPLA2 inhibitors where bicyclo[1.1.1]pentane replaces phenyl groups .
- Fluorinated analogs (e.g., 3-F, 3-CF₃) exhibit prolonged half-lives due to resistance to oxidative metabolism .
Synthetic Accessibility: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is synthesized via photochemical methods , while 3-substituted derivatives often use radical fluorination or esterification . Large-scale production of 3-(methoxycarbonyl) derivatives is feasible, with commercial availability noted .
Pharmaceutical Relevance :
Biological Activity
3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C9H14O3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its structure features a bicyclo[1.1.1]pentane core, which is being explored as a bioisostere for traditional aromatic compounds in drug design.
- Molecular Formula: C9H14O3
- Molecular Weight: 170.21 g/mol
- SMILES Notation: COCCC12CC(C1)(C2)C(=O)O
- InChI Key: InChI=1S/C9H14O3/c1-3-4-5-8(2)7(6(10)11)9(8)12/h3-5H2,1-2H3,(H,10,11)/b4-3+
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory properties and potential applications in drug development.
Anti-inflammatory Activity
Recent research has highlighted the compound's role as an anti-inflammatory agent. A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited significant inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in monocytes, with one derivative showing an IC50 in the picomolar range, effectively reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The incorporation of the bicyclo[1.1.1]pentane moiety into drug candidates has been shown to enhance metabolic stability and reduce toxicity compared to traditional aromatic structures. This is attributed to the rigidity and unique spatial configuration of the bicyclic structure, which can alter the pharmacokinetic properties of the compounds .
Case Study 1: Synthesis and Evaluation of BCP Derivatives
A comprehensive study synthesized several BCP-containing lipoxin mimetics, including those with modifications similar to this compound. The derivatives were screened for their ability to modulate inflammatory pathways, demonstrating promising results in reducing NFκB activity and cytokine release in vitro .
Case Study 2: Comparative Analysis with Aromatic Compounds
In a comparative study, the replacement of benzene rings with bicyclo[1.1.1]pentane structures was evaluated for their physicochemical properties and biological activities. The findings indicated that while water solubility was slightly decreased, the metabolic stability was improved, suggesting that these modifications could lead to more effective therapeutic agents with fewer side effects .
Data Tables
| Property | This compound |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Anti-inflammatory IC50 | Picomolar range |
| Water Solubility | Decreased compared to benzene derivatives |
| Metabolic Stability | Increased compared to traditional aromatic compounds |
Q & A
Q. What are the primary synthetic strategies for 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid?
- Methodological Answer : Synthesis typically begins with the bicyclo[1.1.1]pentane-1-carboxylic acid scaffold. A bromomethyl intermediate (e.g., 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) is prepared via radical bromination of the methyl precursor. The 2-methoxyethyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using methoxyethyl Grignard reagents). Final purification involves chromatography or crystallization . Example Pathway:
- Step 1: Bromination of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.
- Step 2: Substitution with 2-methoxyethyl group.
- Step 3: Acidic workup and purification.
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation combines NMR (¹H/¹³C), X-ray crystallography , and HRMS . The bicyclic core’s rigidity simplifies NMR interpretation, with distinct bridgehead proton signals (δ ~2.5–3.5 ppm). Crystallography confirms bond angles and strain, while IR spectroscopy validates carboxylic acid and ether functionalities .
Q. What are the foundational applications of this compound in medicinal chemistry?
- Methodological Answer : The bicyclo[1.1.1]pentane core serves as a bioisostere for phenyl rings or tert-butyl groups, improving metabolic stability and solubility. For example, derivatives have been used as γ-aminobutyric acid (GABA) analogs in peptide backbones or enzyme inhibitors. The 2-methoxyethyl group enhances hydrophilicity for CNS-targeted drug candidates .
Advanced Research Questions
Q. How does the electronic environment of the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?
- Methodological Answer : The strained bicyclic system transmits electronic effects differently than linear or less-rigid frameworks. For example, substituents at the 3-position (e.g., bromomethyl) exhibit attenuated reactivity in Suzuki-Miyaura couplings compared to aryl halides due to steric hindrance and electron-withdrawing effects from the carboxylic acid. Optimized conditions (e.g., Pd-XPhos catalysts, elevated temperatures) are required for efficient coupling .
Q. What experimental challenges arise when introducing the 2-methoxyethyl group?
- Methodological Answer : Key challenges include:
Q. How to resolve contradictions in reported reactivity of bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Discrepancies in cross-coupling efficiency (e.g., Suzuki vs. Negishi) arise from differing electronic/steric demands. Systematic studies using Hammett plots or DFT calculations can clarify substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) reduce oxidative addition rates in Pd-catalyzed reactions, while bulky ligands improve yields .
Q. What strategies optimize this compound’s use in material science?
- Methodological Answer : The rigid core is incorporated into metal-organic frameworks (MOFs) or polymeric networks to enhance thermal stability. Functionalization with photoactive groups (e.g., via esterification of the carboxylic acid) enables applications in optoelectronics. Solvent-free mechanochemical synthesis minimizes strain-induced decomposition .
Key Considerations for Experimental Design
- Steric Effects : Bridgehead substituents impose severe steric constraints, requiring low-temperature reactions or flow chemistry setups.
- Acidity Management : The carboxylic acid’s pKa (~3.2) necessitates pH-controlled reactions to avoid premature protonation of nucleophiles .
- Data Validation : Cross-validate synthetic yields with multiple characterization methods (e.g., HPLC, elemental analysis) to account for bicyclic system instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
